molecular formula C21H26N2O4 B13419221 Vincamine N-oxide CAS No. 51442-60-5

Vincamine N-oxide

Cat. No.: B13419221
CAS No.: 51442-60-5
M. Wt: 370.4 g/mol
InChI Key: YMNSBLFXXIFOLR-IMWDKWLZSA-N
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Description

Vincamine N-oxide is a derivative of vincamine, an indole alkaloid obtained from the leaves of Vinca minor (lesser periwinkle). Vincamine is known for its vasodilatory properties and its ability to increase regional cerebral blood flow . This compound retains these properties and is of interest in various scientific research fields due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vincamine N-oxide typically involves the oxidation of vincamine. One common method is the use of hydrogen peroxide in the presence of a base to form the N-oxide . This reaction can be carried out under mild conditions, making it a convenient method for producing this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Vincamine N-oxide undergoes several types of chemical reactions, including:

    Oxidation: The formation of this compound itself is an oxidation reaction.

    Reduction: this compound can be reduced back to vincamine under specific conditions.

    Substitution: The N-oxide group can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and a base (e.g., sodium hydroxide) are commonly used.

    Reduction: Reducing agents such as sodium borohydride can be used to convert this compound back to vincamine.

    Substitution: Various nucleophiles can be used to introduce different functional groups at the N-oxide position.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities and properties .

Scientific Research Applications

Vincamine N-oxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Vincamine N-oxide involves its ability to modulate cerebral blood flow. It induces relaxation of vascular and visceral musculature responses to angiotensin II, likely by modifying the flow of calcium across cell membranes . This action enhances blood flow to the brain, which can improve cognitive function and provide neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vincamine N-oxide is unique due to its specific N-oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

51442-60-5

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

methyl (15S,17S,19S)-15-ethyl-17-hydroxy-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate

InChI

InChI=1S/C21H26N2O4/c1-3-20-10-6-11-23(26)12-9-15-14-7-4-5-8-16(14)22(17(15)18(20)23)21(25,13-20)19(24)27-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20+,21+,23?/m1/s1

InChI Key

YMNSBLFXXIFOLR-IMWDKWLZSA-N

Isomeric SMILES

CC[C@@]12CCC[N+]3([C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O)[O-]

Canonical SMILES

CCC12CCC[N+]3(C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O)[O-]

Origin of Product

United States

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